Ethyl 2-amino-4-(pyridin-2-yl)thiazole-5-carboxylate
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Overview
Description
Ethyl 2-amino-4-(pyridin-2-yl)thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring substituted with an amino group, a pyridinyl group, and an ethyl ester group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties . The presence of the pyridinyl group enhances the compound’s potential for biological activity and its ability to interact with various molecular targets .
Preparation Methods
The synthesis of Ethyl 2-amino-4-(pyridin-2-yl)thiazole-5-carboxylate typically involves the reaction of 2-aminothiazole with ethyl 2-bromo-4-(pyridin-2-yl)acetate under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 2-amino-4-(pyridin-2-yl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-amino-4-(pyridin-2-yl)thiazole-5-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-(pyridin-2-yl)thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring and the pyridinyl group play crucial roles in binding to these targets, leading to the inhibition or activation of specific biochemical pathways . For example, the compound may inhibit enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects .
Comparison with Similar Compounds
Ethyl 2-amino-4-(pyridin-2-yl)thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
2-Aminothiazole: A simpler thiazole derivative with antimicrobial properties.
4-Phenylthiazole: Known for its antifungal and anti-inflammatory activities.
2-(4-Methylthiazol-2-yl)ethanol: Used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combination of the thiazole ring with the pyridinyl group and the ethyl ester group, which enhances its potential for diverse biological activities and applications.
Biological Activity
Ethyl 2-amino-4-(pyridin-2-yl)thiazole-5-carboxylate is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Overview of Thiazole Derivatives
Thiazoles are heterocyclic compounds known for their pharmacological potential. They exhibit a wide range of biological activities, including:
- Antiviral
- Anti-inflammatory
- Anticancer
- Antimicrobial
- Antitubercular
- Antidiabetic
These activities stem from their ability to interact with various enzymes and receptors, influencing multiple biochemical pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, modulating their activity. For example, it has been shown to inhibit enzymes involved in oxidative stress pathways, demonstrating antioxidant properties.
- Cell Signaling Modulation : It influences cell signaling pathways by interacting with key signaling molecules such as NF-κB, which is crucial in regulating immune responses.
- Binding Interactions : The compound binds to active sites of enzymes, inhibiting their catalytic activity through competitive or non-competitive mechanisms depending on the specific enzyme .
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity against pathogens like Mycobacterium tuberculosis. Studies show that modifications at the C-4 position enhance this activity, with minimal cytotoxic effects on human cells .
Anticancer Properties
This compound has demonstrated potential anticancer activity against various cancer cell lines. For instance, it has shown efficacy in inhibiting the proliferation of HepG2 liver cancer cells and PC12 neuroblastoma cells . The structure-function relationship studies highlight that the presence of the pyridine moiety is essential for enhancing anticancer activity .
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound suggests good solubility in water and organic solvents, which is crucial for its bioavailability. It interacts with metabolic enzymes such as cytochrome P450s, impacting the metabolism of xenobiotics.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiazole derivatives:
- Synthesis via Hantzsch Reaction : The compound was synthesized using the Hantzsch reaction involving α-haloketones and thiourea derivatives. This method is noted for producing compounds with enhanced biological activities while reducing toxicity through structural modifications at the 5-position of the thiazole ring .
- In vitro Studies : A study reported that this compound exhibited a minimum inhibitory concentration (MIC) against M. tuberculosis comparable to established antibiotics, suggesting its potential as a therapeutic agent in tuberculosis treatment .
- Cell Line Studies : In vitro assays demonstrated that this compound induced apoptosis in cancer cell lines and arrested cell cycle progression at the G2/M phase, further confirming its anticancer potential .
Data Summary Table
Properties
IUPAC Name |
ethyl 2-amino-4-pyridin-2-yl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-2-16-10(15)9-8(14-11(12)17-9)7-5-3-4-6-13-7/h3-6H,2H2,1H3,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGFZPXYTUPWSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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